molecular formula C8H4Cl2N2O B3347324 2,6-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 131773-22-3

2,6-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B3347324
CAS No.: 131773-22-3
M. Wt: 215.03 g/mol
InChI Key: YACLBJAAARVDQE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the formylation of 2,6-dichloroimidazo[1,2-a]pyridine using the Vilsmeier-Haack reagent. This reaction is carried out at elevated temperatures, usually around 70°C, for several hours to achieve high yields .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems also helps in maintaining consistent product quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
  • 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
  • Imidazo[1,2-a]pyridine-3-carbaldehyde

Uniqueness

2,6-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of two chlorine atoms at the 2 and 6 positions, which significantly influence its chemical reactivity and biological activity. This structural feature makes it more versatile in various chemical reactions and enhances its potential as a bioactive molecule compared to its analogs .

Properties

IUPAC Name

2,6-dichloroimidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O/c9-5-1-2-7-11-8(10)6(4-13)12(7)3-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACLBJAAARVDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1Cl)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566154
Record name 2,6-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131773-22-3
Record name 2,6-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 12 (1.0 g, 5.4 mmol) was dissolved in DMF (5 mL) and the solution cooled to 0° C.in an ice-water bath. To this solution was added POCl3 (0.6 mL, 6.4 mmol) and the mixture stirred for 15 min. The bath was removed and the mixture warmed to room temperature and stirred for 3 hours. This reaction mixture was poured into ice water. The aqueous suspension was made basic by the addition of concentrated NH4OH and the precipitated solid collected by filtration. This solid was dissolved in CHCl3 (50 mL) and the solution extracted with water (3×50 mL), dried (MgSO4) and solvent removed under reduced pressure to give 1.0 g (87%) of compound 50 as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2,6-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde
Reactant of Route 3
2,6-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde
Reactant of Route 4
2,6-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
2,6-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde
Reactant of Route 6
2,6-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde

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